Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 179.65 g/mol. It is recognized by its CAS Number 957793-35-0. This compound is notable for its structural features, which include a cyclobutane ring and an amino group, making it relevant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is classified as an amino acid derivative and is part of a broader category of compounds known as cycloalkylamino acids. Its classification can be further refined into subcategories based on its functional groups, including carboxylate and amine functionalities. The compound's hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and stability for various applications .
The synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride typically involves several key steps:
The molecular structure of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride can be represented using various notations:
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
JEJWYGQWKNHONY-UHFFFAOYSA-N
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2